5-Methoxypent-1-yne
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Overview
Description
Synthesis Analysis
The synthesis of 5-Methoxypent-1-yne is not well-documented in the literature. Therefore, it’s challenging to provide a comprehensive analysis of its synthesis .Molecular Structure Analysis
The molecular structure of this compound is not well-documented in the literature. Therefore, it’s challenging to provide a comprehensive analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. Therefore, it’s challenging to provide a comprehensive analysis of its chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. Therefore, it’s challenging to provide a comprehensive analysis of its physical and chemical properties .Scientific Research Applications
Synthesis of Biheterocycles
5-Methoxypent-1-yne derivatives, such as 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, have been utilized as precursors in the synthesis of biheterocyclic compounds. For instance, they have been used in the synthesis of (1,2,3-triazol-1-yl)methylpyrimidines, showcasing their utility in creating novel biheterocyclic structures with potential applications in drug development and materials science (Aquino et al., 2017).
Catalyst-Free Synthesis of Piperazines
Research on this compound derivatives has also led to the development of methods for synthesizing N-pyrrolyl(furanyl)-substituted piperazines and diazocanes without the need for catalysts. This showcases the compound’s potential in simplifying synthetic processes, which is valuable in pharmaceutical and organic chemistry (Mittersteiner et al., 2019).
Cyclization to Indoles
In the field of heterocyclic chemistry, this compound derivatives have been used in cycloaddition and cyclization reactions to produce indoles, which are key structures in many pharmaceutical compounds (Kranjc & Kočevar, 2008).
Preparation of Novel Heterocyclic Steroids
This compound derivatives have been employed in the preparation of unique heterocyclic steroids. This highlights their role in expanding the diversity of steroid-based compounds, potentially leading to new therapeutic agents (Kasturi et al., 1973).
Theoretical Studies in Organic Chemistry
Theoretical studies involving this compound derivatives, such as the study of thermal rearrangements of related compounds, contribute to our understanding of reaction mechanisms in organic chemistry. These insights can guide the development of new synthetic methods and materials (Bozkaya & Özkan, 2012).
Applications in Heterocyclic Synthesis
This compound derivatives are foundational in the construction of various heterocyclic and polyheterocyclic compounds. Their versatility is highlighted in cyclocondensation, alkylation, and cycloaddition reactions, further underlining their importance in synthetic organic chemistry (Mittersteiner et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methoxypent-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLISVFCXKLMNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14604-44-5 |
Source
|
Record name | 5-methoxypent-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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